Diethyl 5-amino-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Overview
Description
“Diethyl 5-amino-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate” is a chemical compound with the CAS Number: 338791-46-1 . It has a molecular weight of 388.81 . This compound is also known by its IUPAC name, which is the same as the name you provided .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C18H17ClN4O4/c1-3-26-17(24)12-9-13(18(25)27-4-2)16-22-21-15(23(16)14(12)20)10-5-7-11(19)8-6-10/h5-9H,3-4,20H2,1-2H3 . This indicates that the compound contains 18 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 4 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 388.81 . It is recommended to be stored at a temperature between 28°C .Scientific Research Applications
Synthesis and Antifungal Activity
One of the notable applications of compounds related to Diethyl 5-amino-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is in the synthesis of novel polyheterocyclic compounds, which have been shown to have antifungal activity. A study by Ibrahim et al. (2008) highlighted the synthesis of such compounds and their potential use in combating fungal infections (Ibrahim et al., 2008).
Development of New Heterocyclic Systems
These compounds also play a crucial role in the development of new heterocyclic systems. For instance, a study by Ahmed (2002) explored the synthesis of new derivatives of pyrido[4',3':4,5]thieno[2,3-d]pyrimidine and related compounds, demonstrating their significance in expanding the field of heterocyclic chemistry (Ahmed, 2002).
Antimicrobial Properties
Compounds of this nature are also known for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including structures similar to this compound, and demonstrated their effectiveness against various microorganisms (Bektaş et al., 2007).
Potential Antiasthma Agents
In the realm of pharmaceutical applications, these compounds have shown potential as antiasthma agents. A study by Medwid et al. (1990) discussed the preparation of triazolo[1,5-c]pyrimidines, closely related to the compound , which displayed activity as mediator release inhibitors, suggesting their potential in treating asthma (Medwid et al., 1990).
Anticancer and Radioprotective Applications
Furthermore, these compounds have been explored for their potential in cancer therapy and radioprotection. Ghorab et al. (2006) synthesized derivatives with significant activities against cancer cells and some showing radioprotective activity, indicating their importance in oncological research (Ghorab et al., 2006).
Future Directions
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This interaction leads to changes in the function of these targets, resulting in the compound’s biological activity .
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Triazole compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Properties
IUPAC Name |
diethyl 5-amino-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4/c1-3-26-17(24)12-9-13(18(25)27-4-2)16-22-21-15(23(16)14(12)20)10-5-7-11(19)8-6-10/h5-9H,3-4,20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIZRGOGJMQBLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N2C1=NN=C2C3=CC=C(C=C3)Cl)N)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125937 | |
Record name | 6,8-Diethyl 5-amino-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridine-6,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338791-46-1 | |
Record name | 6,8-Diethyl 5-amino-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridine-6,8-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338791-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Diethyl 5-amino-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridine-6,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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